molecular formula C11H14OS B13180439 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one

1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one

Cat. No.: B13180439
M. Wt: 194.30 g/mol
InChI Key: MLSMAXJAGKTYIJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . It is a sulfanyl ketone derivative, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic effects on the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C11H14OS/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6H,7H2,1-3H3

InChI Key

MLSMAXJAGKTYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)C)C

Origin of Product

United States

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